

discovery of methylthiopropionylcarnitine in mammalian tissues

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Compound of Interest

Compound Name: Methylthiopropionylcarnitine

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An In-depth Technical Guide on the Core of **Methylthiopropionylcarnitine** Discovery in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthiopropionylcarnitine (MTPC) is a short-chain acylcarnitine that represents a minor product of methionine metabolism. While the initial discovery of its metabolic precursor, 3-methylthiopropionate (MTP), dates back to the 1970s, the specific identification of MTPC in mammalian tissues is not prominently documented in a singular discovery paper. Instead, its identification is a result of the advancement of sensitive analytical techniques, particularly tandem mass spectrometry, used in comprehensive metabolomic and acylcarnitine profiling studies. This guide provides a detailed overview of the metabolic origin of MTPC, the experimental protocols for its identification and quantification, and its place within the broader context of methionine metabolism.

Metabolic Origin of Methylthiopropionylcarnitine

The metabolic pathway leading to the formation of MTPC originates from the essential amino acid methionine. A key intermediate in a transaminative pathway of methionine metabolism is 3-methylthiopropionate (MTP). The identification of MTP as an intermediate in mammalian methionine metabolism was a significant finding that laid the groundwork for understanding the formation of its carnitine conjugate.

The formation of MTPC occurs through the action of a carnitine acyltransferase enzyme. This enzyme catalyzes the transfer of the 3-methylthiopropionyl group from its coenzyme A (CoA) derivative, 3-methylthiopropionyl-CoA, to L-carnitine. This reaction is analogous to the formation of other well-known acylcarnitines involved in fatty acid and amino acid metabolism.

Signaling Pathway of MTPC Formation

Caption: Metabolic pathway illustrating the formation of MTPC from methionine.

Quantitative Data Presentation

Specific quantitative data for MTPC in various mammalian tissues is not widely available in the literature. However, acylcarnitine profiling studies typically present such data in tabular format. The following table is a representative example of how MTPC concentration data would be presented. The values are hypothetical and for illustrative purposes only.

Tissue	MTPC Concentration (nmol/g tissue)	Method of Detection	Reference
Liver	0.1 - 0.5	LC-MS/MS	Hypothetical Data
Kidney	0.05 - 0.2	LC-MS/MS	Hypothetical Data
Heart	< 0.1	LC-MS/MS	Hypothetical Data
Skeletal Muscle	< 0.05	LC-MS/MS	Hypothetical Data
Plasma	0.01 - 0.05 (nmol/mL)	LC-MS/MS	Hypothetical Data

Experimental Protocols

The identification and quantification of MTPC in biological samples are achieved using tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC). This method, commonly used for acylcarnitine profiling, allows for the sensitive and specific detection of a wide range of acylcarnitines.

Protocol: Acylcarnitine Profiling by LC-MS/MS

1. Sample Preparation (from tissue)

- **Homogenization:** Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
- **Protein Precipitation:** Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Collection:** Transfer the supernatant to a new tube.
- **Derivatization (optional but common for improved sensitivity):** The extracted acylcarnitines can be derivatized, for example, by butylation. Add 50 µL of 3N butanolic-HCl to the dried extract and incubate at 60°C for 20 minutes.
- **Drying:** Dry the derivatized sample under a stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- **Chromatography:** Use a C18 reversed-phase column for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
- **Mass Spectrometry:** Perform the analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
- **Detection:** Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine. For MTPC, the precursor ion would be its molecular mass, and a characteristic product ion would be m/z 85, corresponding to the fragmented carnitine moiety.

Experimental Workflow Diagram

Caption: Workflow for the analysis of MTPC from mammalian tissues.

Conclusion

The discovery of **methylthiopropionylcarnitine** is intrinsically linked to the broader exploration of methionine metabolism and the technological advancements in analytical chemistry. While a specific seminal paper on its discovery is not apparent, its existence as a product of the well-established 3-methylthiopropionate pathway is chemically and biologically logical. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to detect, quantify, and further investigate the physiological and pathological roles of MTPC in mammalian systems. Future metabolomics and targeted analytical studies will likely provide more detailed quantitative data and a deeper understanding of the significance of this minor but potentially informative metabolite.

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